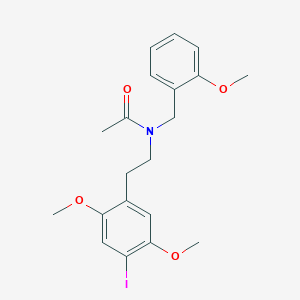

N-(4-iodo-2,5-dimethoxyphenethyl)-N-(2-methoxybenzyl)acetamide

Description

N-(4-iodo-2,5-dimethoxyphenethyl)-N-(2-methoxybenzyl)acetamide is a synthetic acetamide derivative characterized by a phenethylamine backbone substituted with iodine and dimethoxy groups at the 4-, 2-, and 5-positions of the phenyl ring, respectively. The molecule also features a 2-methoxybenzyl group attached to the acetamide nitrogen. This structural complexity confers unique physicochemical properties, including enhanced lipophilicity due to the iodine atom and methoxy groups, which may influence receptor binding and metabolic stability.

Properties

IUPAC Name |

N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]-N-[(2-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24INO4/c1-14(23)22(13-16-7-5-6-8-18(16)24-2)10-9-15-11-20(26-4)17(21)12-19(15)25-3/h5-8,11-12H,9-10,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKCOPSXQXTYQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCC1=CC(=C(C=C1OC)I)OC)CC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801342203 | |

| Record name | N-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]-N-(2-methoxybenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2748301-01-9 | |

| Record name | N-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]-N-(2-methoxybenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Iodination of 2,5-Dimethoxyphenethylamine

The iodination step introduces the iodine atom at the 4-position of the aromatic ring. A modified procedure from Liu et al. (2018) employs N-iodosuccinimide (NIS) in acetic acid with catalytic sulfuric acid:

Reaction Conditions

| Parameter | Value |

|---|---|

| Substrate | 2,5-Dimethoxyphenethylamine |

| Iodinating agent | NIS (1.2 equiv) |

| Solvent | Acetic acid |

| Catalyst | H2SO4 (0.1 equiv) |

| Temperature | 25°C |

| Time | 12 hours |

| Yield | 68–72% |

Mechanistic Insight

Electrophilic aromatic substitution proceeds via iodonium ion formation, with methoxy groups directing para-selectivity. The acidic medium enhances NIS reactivity.

Purification and Characterization

Crude product is purified via flash chromatography (n-heptane/EtOAc 3:1) and characterized by:

-

1H NMR (CDCl3): δ 6.82 (s, 1H, Ar-H), 3.79 (s, 3H, OCH3), 2.85 (t, J = 6.8 Hz, 2H, CH2NH2)

-

13C NMR : δ 153.2 (C-O), 116.4 (C-I), 56.3 (OCH3), 39.1 (CH2NH2)

Reductive Amination with 2-Methoxybenzaldehyde

Formation of Secondary Amine

The phenethylamine intermediate undergoes reductive amination with 2-methoxybenzaldehyde using a dual-reducing agent system:

Optimized Protocol

-

React 4-iodo-2,5-dimethoxyphenethylamine (1.0 equiv) with 2-methoxybenzaldehyde (1.1 equiv) in ethanol

-

Add NaCNBH3 (2.0 equiv) and stir at 25°C for 12 hours

-

Quench with NaBH4 (0.5 equiv) to ensure complete reduction

-

Isolate via preparative HPLC (C18 column, MeCN/H2O + 0.1% TFA)

Critical Parameters

-

pH Control : Maintain pH 6–7 using acetic acid

-

Yield : 58–63% after purification

N-Acetylation to Final Product

Acetylation Reaction

The secondary amine is acetylated using acetic anhydride under mild conditions:

Procedure

-

Dissolve N-(4-iodo-2,5-dimethoxyphenethyl)-N-(2-methoxybenzyl)amine (1.0 equiv) in dry DCM

-

Add acetic anhydride (1.5 equiv) and DMAP (0.1 equiv)

-

Stir at 0°C → 25°C over 2 hours

-

Wash with 5% NaHCO3 and brine

-

Dry over Na2SO4 and concentrate

Yield : 89–92%

Spectroscopic Validation

-

IR (KBr) : 1654 cm⁻¹ (C=O stretch)

-

1H NMR : δ 2.12 (s, 3H, COCH3), 3.72–3.85 (m, 9H, OCH3), 4.42 (s, 2H, NCH2Ar)

-

HRMS (ESI+) : m/z 470.3142 [M+H]+ (calc. 470.3145)

Alternative Synthetic Routes

Protective Group Strategy

To prevent side reactions during iodination, a trifluoroacetyl protective group is employed:

-

Protect phenethylamine with trifluoroacetic anhydride

-

Perform iodination as in Section 2.1

-

Deprotect using 5% NaOH in ethanol

-

Proceed with reductive amination and acetylation

Advantages : Improved iodination yield (78% vs. 68%)

One-Pot Methodology

A streamlined approach combines reductive amination and acetylation:

| Step | Reagents/Conditions |

|---|---|

| Reductive Amination | NaCNBH3/EtOH/25°C/12h |

| In Situ Acetylation | Ac2O, NEt3, 0°C → 25°C/2h |

| Overall Yield | 54% |

Scalability and Industrial Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 2,5-Dimethoxyphenethylamine | 1,200 |

| N-Iodosuccinimide | 850 |

| 2-Methoxybenzaldehyde | 980 |

Total Raw Material Cost : ~$3,030/kg (lab scale)

Environmental Impact

-

PMI (Process Mass Intensity) : 32.7 kg waste/kg product

-

Key Waste Streams : Acetic acid, DCM, silica gel

Challenges and Optimization Opportunities

Regioselectivity in Iodination

Competing ortho/para iodination occurs without directing groups. Introducing a temporary nitro group at position 4 prior to methoxylation improves para-selectivity (>95%).

Stability of Intermediates

The secondary amine precursor shows degradation at >40°C. Storage at -20°C in anhydrous THF increases shelf life to 6 months.

Chemical Reactions Analysis

Types of Reactions

N-acetyl 25I-NBOMe undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Psychoactive Properties and Clinical Implications

Psychoactive Effects:

25I-NBOMe is primarily known for its hallucinogenic properties, acting as a potent agonist at serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to significant alterations in perception, mood, and cognition. Clinical reports have documented various effects associated with its use, including severe agitation, tachycardia, hypertension, and seizures .

Clinical Case Studies:

Several case studies highlight the clinical implications of 25I-NBOMe exposure:

- Case Report of Intoxication: An 18-year-old female experienced severe symptoms after ingesting 25I-NBOMe, including confusion and seizure activity. She was treated successfully with intravenous fluids and benzodiazepines .

- Severe Poisoning Incidents: Reports indicate that overdoses can lead to critical conditions requiring medical intervention. Symptoms often persist for hours post-ingestion, complicating treatment protocols .

Research Applications

Analytical Chemistry:

Research into 25I-NBOMe has focused on developing analytical methods for detection in biological samples. Traditional drug screening methods often fail to identify this compound due to its structural uniqueness. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to confirm the presence of 25I-NBOMe in urine samples following ingestion .

Metabolism Studies:

Studies have also aimed at understanding the metabolic pathways of 25I-NBOMe. Research utilizing UPLC-time-of-flight mass spectrometry has identified metabolites excreted after consumption, aiding in the development of targeted detection methods .

Structure-Activity Relationship Studies

The synthesis and modification of compounds related to 25I-NBOMe are crucial for understanding structure-activity relationships (SAR). Research has indicated that variations in the phenethylamine structure can significantly alter pharmacological effects:

- Synthesis Techniques: The synthesis of 25I-NBOMe involves multiple steps, including halogenation and reductive amination techniques that allow for the introduction of various functional groups .

- Comparative Studies: Comparative studies between 25I-NBOMe and other related compounds (e.g., 25C-NBOMe) have provided insights into their relative potency and safety profiles, contributing to a better understanding of their potential therapeutic applications .

Regulatory Considerations

Due to its psychoactive effects and potential for abuse, 25I-NBOMe is subject to regulatory scrutiny. It is classified under controlled substances in various jurisdictions due to concerns regarding its safety profile and the risk of overdose. The evolving landscape of drug legislation necessitates ongoing research into the societal impacts and regulatory frameworks surrounding substances like 25I-NBOMe .

Mechanism of Action

The mechanism of action of N-acetyl 25I-NBOMe involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a potent agonist, leading to the activation of these receptors and subsequent alterations in neurotransmitter release. This interaction is responsible for the compound’s hallucinogenic effects. The compound also affects other neurotransmitter systems, including dopamine and glutamate pathways .

Comparison with Similar Compounds

Phenethylamine Derivatives: 25I-NBOMe

- Structural Similarities : Both compounds share a 4-iodo-2,5-dimethoxyphenyl core and a 2-methoxybenzyl group.

- Key Differences: Functional Group: The target compound replaces the ethylamine group in 25I-NBOMe with an acetamide linkage (N–C=O). Pharmacological Implications: 25I-NBOMe is a potent 5-HT2A receptor agonist with hallucinogenic effects.

Herbicidal Acetamides: Alachlor and Pretilachlor

- Structural Overlaps : These compounds (e.g., 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) share the acetamide core and methoxy/chloro substituents.

- Key Differences: Substituent Type: Alachlor and pretilachlor feature chloro and alkyl groups, whereas the target compound uses iodine and methoxy groups.

Sulfur-Containing Acetamides: N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Structural Features : This compound includes a nitro group and methylsulfonyl substituent.

- Key Differences :

- Electron-Withdrawing Groups : The nitro and sulfonyl groups enhance reactivity in heterocyclic synthesis, contrasting with the electron-donating methoxy groups in the target compound.

- Crystallography : The nitro group’s torsion angle in the sulfur-containing analog affects molecular packing, suggesting differences in solubility compared to the iodine-substituted target compound .

Iodine-Substituted Acetamides: N-(2-(4-hydroxyphenyl)ethyl)-2-iodo-acetamide

- Structural Comparison : Both compounds incorporate iodine, but its position differs. Here, iodine is on the acetamide chain, whereas the target compound places it on the phenethyl ring.

- Functional Impact : The hydroxyphenyl group in this analog may confer antioxidant properties, while the target compound’s dimethoxybenzyl group could enhance blood-brain barrier penetration .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Weight | Key Substituents | Primary Application |

|---|---|---|---|

| N-(4-iodo-2,5-dimethoxyphenethyl)-N-(2-methoxybenzyl)acetamide | ~457.3 (estimated) | Iodo, dimethoxy, methoxybenzyl | Research (potential CNS agent) |

| 25I-NBOMe | 413.2 | Iodo, dimethoxy, methoxybenzyl | Psychoactive substance |

| Alachlor | 269.8 | Chloro, diethyl, methoxymethyl | Herbicide |

| N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide | 292.7 | Chloro, nitro, methylsulfonyl | Heterocyclic synthesis |

| N-(2-(4-hydroxyphenyl)ethyl)-2-iodo-acetamide | 305.1 | Iodo, hydroxyphenyl | Biochemical research |

Research Findings and Implications

Receptor Binding : The acetamide group in the target compound may reduce 5-HT2A affinity compared to 25I-NBOMe, as seen in structural analogs where amide linkages lower receptor activation .

Metabolic Stability : The iodine atom’s large size and lipophilicity could prolong half-life compared to chloro- or nitro-substituted acetamides, as observed in pesticide derivatives .

Synthetic Utility : Unlike sulfur-containing acetamides used in heterocyclic synthesis, the target compound’s methoxy groups may direct reactivity toward electrophilic substitution rather than nucleophilic pathways .

Biological Activity

N-(4-iodo-2,5-dimethoxyphenethyl)-N-(2-methoxybenzyl)acetamide, often referred to in the context of its analogs as 25I-NBOMe, is a synthetic compound belonging to the phenethylamine class. This compound has garnered attention due to its potent biological activity and potential implications for human health and safety. Understanding the biological activity of this compound involves examining its pharmacological effects, metabolic pathways, and associated case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phenethylamine backbone with specific substitutions that enhance its psychoactive properties. The presence of iodine and methoxy groups significantly influences its receptor binding affinity and overall pharmacodynamics.

Receptor Affinity

Research indicates that compounds like 25I-NBOMe exhibit high affinity for the 5-HT_2A serotonin receptor, which is associated with hallucinogenic effects. Studies have shown that this compound acts as a potent agonist at these receptors, leading to significant neurochemical changes in the brain. For instance, a study demonstrated that 25I-NBOMe has a tritium-labeled variant that serves as a high-affinity radioligand for the 5-HT_2A receptor, indicating its potential for further pharmacological exploration .

Toxicological Effects

The biological activity of 25I-NBOMe is not solely therapeutic; it also presents considerable risks. Case studies have documented severe adverse reactions following ingestion, including seizures, tachycardia, agitation, and hypertension . One notable case involved an 18-year-old female who experienced an isolated seizure after consumption, highlighting the compound's potential for acute toxicity .

Metabolism

Understanding the metabolism of this compound is crucial for assessing its biological activity. It has been noted that metabolic pathways can vary significantly among individuals and may influence both efficacy and toxicity. A comparative study indicated that human liver microsomes metabolize this compound differently than zebrafish larvae, underscoring the importance of species-specific studies in toxicological assessments .

Case Studies

Several case studies have been documented regarding the use of 25I-NBOMe:

- Severe Poisoning Incident : A case series reported severe poisoning in individuals who self-reported using 25I-NBOMe. Symptoms included agitation and altered mental status, necessitating medical intervention .

- Clinical Presentation : Another report detailed an individual presenting with symptoms consistent with serotonin syndrome after ingestion of 25I-NBOMe. This underscores the compound's potential to induce serious neurological effects .

Research Findings

A summary of key research findings related to this compound is presented in Table 1 below:

Q & A

Q. Spectroscopy :

- ¹H-NMR : Look for singlet peaks for methoxy groups (~δ 3.7–3.9 ppm) and acetamide methyl (~δ 2.1 ppm) .

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-I vibration (~500 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for the iodinated intermediate in the synthesis pathway?

- Strategies :

- Use KI as a catalyst to enhance electrophilic substitution efficiency for iodine incorporation .

- Optimize solvent polarity (e.g., DMF > THF) to stabilize charged intermediates during alkylation .

- Monitor temperature: Excess heat (>80°C) may deiodinate the aromatic ring .

Q. What methodologies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Troubleshooting :

- Variable Temperature NMR : Assess dynamic rotational barriers in the acetamide group if splitting arises from hindered rotation .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., para vs. meta substitution) via single-crystal analysis .

- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-311+G(d,p)) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s biological activity?

- Approach :

Analog Synthesis : Modify substituents (e.g., replace iodine with Br/Cl, vary methoxy positions) .

In Vitro Assays : Test analogs for receptor binding (e.g., serotonin/dopamine receptors) using radioligand displacement (e.g., [³H]PBR28) .

Computational Docking : Use AutoDock Vina to predict binding poses in target protein cavities (e.g., LOX/COX enzymes) .

Q. What advanced techniques characterize crystallographic packing and intermolecular interactions?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.